

An In-depth Technical Guide on the Downstream Signaling Pathways of Prinaberel

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Compound of Interest

Compound Name: Prinaberel

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Abstract

Prinaberel (also known as ERB-041) is a potent and highly selective synthetic agonist for Estrogen Receptor β (ER β), a nuclear hormone receptor with diverse physiological roles.^{[1][2]} Its selectivity for ER β over ER α makes it a valuable tool for elucidating the specific functions of ER β -mediated signaling and a potential therapeutic agent for various conditions, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by **Prinaberel**. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades to facilitate a deeper understanding of its mechanism of action.

Core Signaling Pathways Modulated by Prinaberel

Prinaberel, upon binding to ER β , initiates a cascade of intracellular events that influence gene expression and cellular processes. The primary downstream signaling pathways affected by **Prinaberel** include the WNT/ β -catenin pathway, the PI3K/AKT pathway, the NF κ B signaling pathway, and the intrinsic apoptosis pathway.

WNT/ β -catenin Signaling Pathway

Prinaberel has been shown to dampen the WNT/ β -catenin signaling pathway, which is often aberrantly activated in various cancers.^{[3][4]} Activation of ER β by **Prinaberel** leads to a

reduction in the expression of key components of the WNT pathway, including Wnt ligands and β -catenin. This, in turn, decreases the transcription of WNT target genes that are critical for cell proliferation and survival, such as c-Myc and Cyclin D1.[4][5]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. **Prinaberel** has been demonstrated to inhibit this pathway by diminishing the phosphorylation of PI3K and AKT.[3][6] This inhibitory effect is associated with an enhancement in the expression of the cell adhesion molecule E-cadherin, leading to reduced cell migration and invasion, particularly in the context of ovarian and skin cancers.[3]

NF κ B Signaling Pathway

The NF κ B pathway is a key regulator of inflammation. In conditions like endometriosis, where inflammation plays a significant role, **Prinaberel** has been shown to suppress the pro-inflammatory NF κ B signaling pathway.[7][8] It achieves this by reducing the expression of phosphorylated NF κ Bp65, as well as downstream inflammatory mediators like iNOS and COX-2.[3]

Apoptosis and Cell Cycle Regulation

Prinaberel promotes apoptosis, or programmed cell death, in various cancer cell types, including ovarian and squamous cell carcinoma.[3][9] This is achieved through the regulation of pro- and anti-apoptotic proteins. Furthermore, **Prinaberel** can induce cell cycle arrest, primarily at the G1 phase, by reducing the expression of G1 cyclins (D1, D2, and D3) and cyclin-dependent kinase 4 (CDK4).[3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity and effects of **Prinaberel**.

Table 1: **Prinaberel** (ERB-041) IC50 Values for Estrogen Receptors

Receptor	Species	IC50 (nM)	Reference
ER β	Human	5.4	[3]
ER β	Rat	3.1	[3]
ER β	Mouse	3.7	[3]
ER α	Human	1200	[10]
ER α	Rat	620	[3]
ER α	Mouse	750	[3]

Table 2: Effects of **Prinaberel** on Cell Proliferation in Ovarian Cancer Cells

Cell Line	Treatment Condition	Effect	Reference
SKOV-3	0.01-10 μ M Prinaberel	Dose- and time-dependent inhibition of cell proliferation	[3]

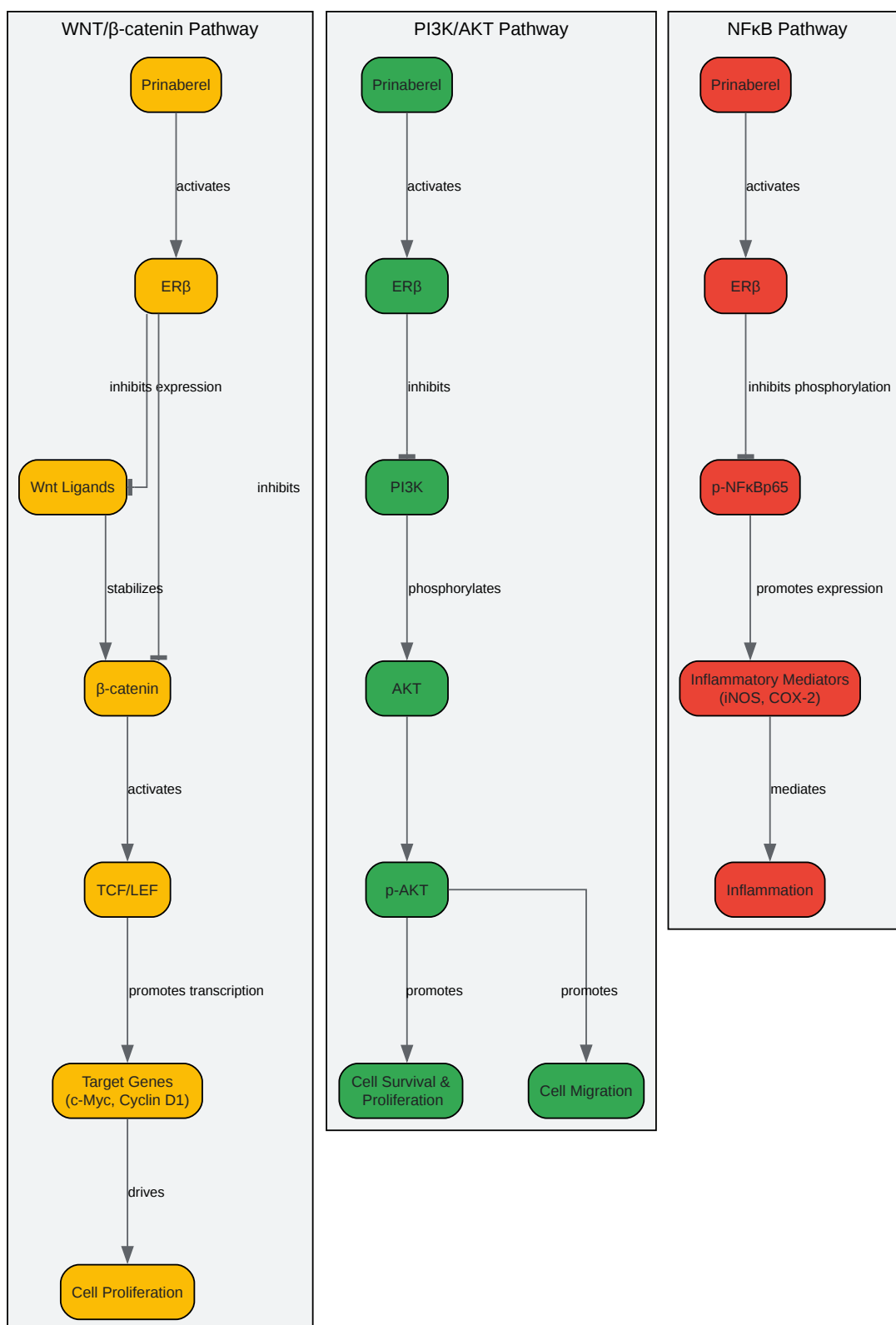
Table 3: Effects of **Prinaberel** on Apoptosis in Ovarian Cancer Cells

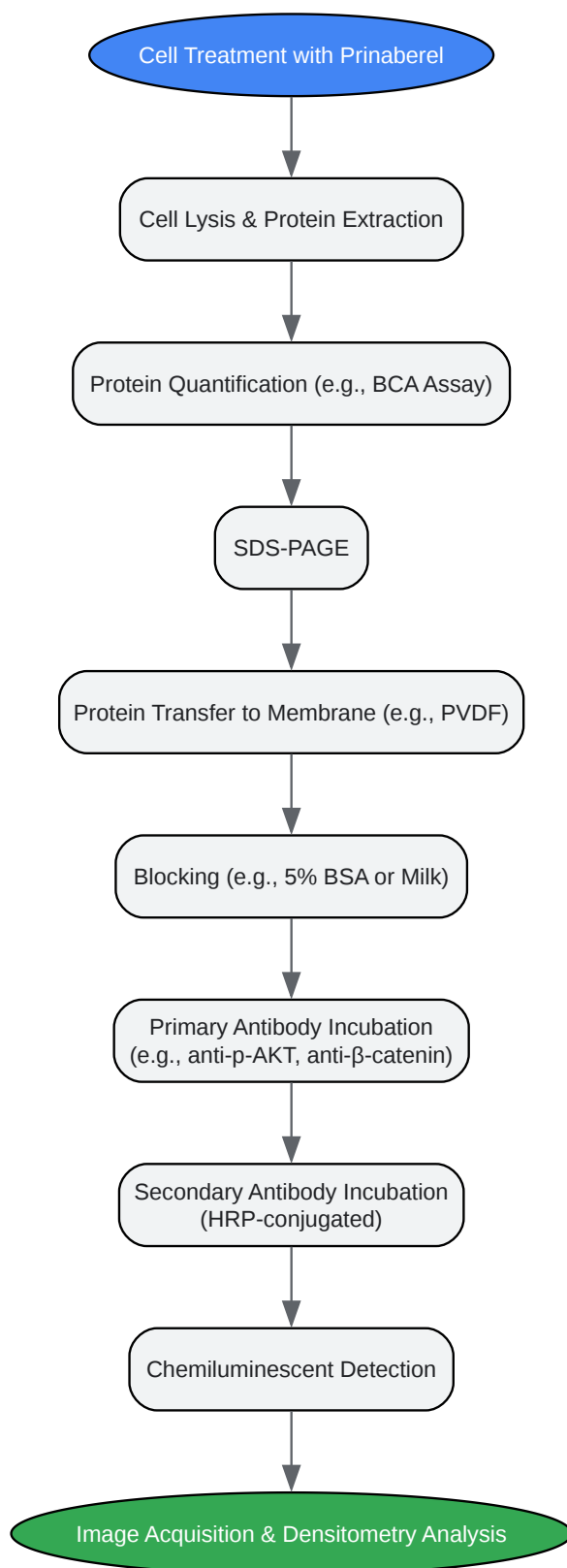
Cell Line	Treatment Condition	Effect	Reference
SKOV-3	10 μ M Prinaberel for 48 hours	Promotes apoptosis	[3]

Table 4: Effects of **Prinaberel** on Squamous Cell Carcinoma (SCC) Cells

Cell Line	Treatment Condition	Effect	Reference
Human SCC cells	0-60 μ M Prinaberel for 24 hours	Induces cell differentiation, cell cycle arrest, and reduces colony formation	[3]

Signaling Pathway and Experimental Workflow Diagrams





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Phone: (601) 213-4426

Email: info@benchchem.com